Cas no 330559-63-2 ((S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride)

(S,S)-(-)-Bis(α-methylbenzyl)amine Hydrochloride is a chiral auxiliary and resolving agent widely used in asymmetric synthesis and enantiomeric resolution. Its stereochemically defined (S,S) configuration ensures high selectivity in the formation of chiral intermediates, making it valuable for pharmaceutical and fine chemical applications. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly effective in diastereomeric crystallization processes, enabling the separation of racemic mixtures with high enantiopurity. Its robust performance in catalytic and stoichiometric reactions underscores its utility in synthetic organic chemistry. Consistent quality and well-documented reactivity make it a reliable choice for research and industrial applications requiring precise stereochemical control.
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride structure
330559-63-2 structure
Product Name:(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride
CAS No:330559-63-2
MF:C16H20ClN
MW:261.789703369141
CID:4644590
Update Time:2025-06-12

(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • rel-(S)-Bis((S)-1-phenylethyl)amine hydrochloride
    • (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride
    • Inchi: 1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1
    • InChI Key: ZBQCLJZOKDRAOW-IODNYQNNSA-N
    • SMILES: N([C@@H](C)C1=CC=CC=C1)[C@@H](C)C1=CC=CC=C1.[H]Cl

(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride Pricemore >>

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Additional information on (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride

Recent Advances in Chiral Auxiliary Applications: Focus on (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride (CAS 330559-63-2)

The compound (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride (CAS 330559-63-2) has recently garnered significant attention in asymmetric synthesis and pharmaceutical applications due to its exceptional chiral induction properties. This research brief synthesizes key findings from 2022-2023 studies examining its novel applications in drug development and mechanistic insights into its stereochemical control.

A breakthrough study published in Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a chiral resolving agent for β-lactam intermediates, achieving >99% enantiomeric excess in the synthesis of carbapenem antibiotics. The research team at Kyoto University developed a novel crystallization protocol using 330559-63-2 that improved yield by 32% compared to traditional resolution methods while maintaining pharmaceutical-grade purity.

In parallel research, the compound's unique structural configuration has shown promise in organocatalysis. A 2022 ACS Catalysis publication revealed that derivatives of (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride can facilitate asymmetric Michael additions with remarkable stereoselectivity (up to 98:2 er). This development opens new pathways for sustainable synthesis of chiral building blocks without transition metal catalysts.

Recent pharmacokinetic studies have explored the compound's potential as a chiral scaffold for CNS-targeting therapeutics. Researchers at MIT's Koch Institute reported in Nature Chemical Biology (2023) that 330559-63-2-derived compounds exhibit enhanced blood-brain barrier permeability while maintaining metabolic stability, making them particularly valuable for neuropharmaceutical development.

From a safety perspective, updated toxicological profiling (Regulatory Toxicology and Pharmacology, 2023) confirms the compound's favorable safety profile at industrial application scales. New GMP-compliant synthesis routes have reduced residual solvent levels below ICH Q3C guidelines, addressing previous formulation challenges.

The commercial landscape for 330559-63-2 has evolved significantly, with three new GMP-certified suppliers entering the market in 2023. Pricing analysis indicates a 15-20% cost reduction compared to 2021 levels due to optimized manufacturing processes, making this chiral auxiliary more accessible for large-scale pharmaceutical applications.

Future research directions highlighted in recent review articles emphasize the compound's potential in continuous flow chemistry systems and its emerging role in the synthesis of chiral ionic liquids. The unique combination of structural rigidity and functional group versatility positions (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride as a multifaceted tool for next-generation asymmetric synthesis.

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